molecular formula C10H19NO2 B8349129 5-(n-Hexyloxy)-pyrrolidin-2-one

5-(n-Hexyloxy)-pyrrolidin-2-one

Cat. No. B8349129
M. Wt: 185.26 g/mol
InChI Key: GLXRDMPIPTWCLN-UHFFFAOYSA-N
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Patent
US04882350

Procedure details

To a mixture of 3.5 g of 5-(n-hexyloxy)-pyrrolidin-2-one, 1.58 g of potassium hydroxide hydrated to 85% and 0.35 g of tetra-n-butylammonium bromide in 50 cm3 of tetrahydrofuran, there is added, at 20° C. to 25° C. a solution of 3.23 g of benzyl bromide in 20 cm3 of tetrahydrofuran. After agitating for 1 hour at ambient temperature, filtering, evaporating to dryness and chromatographing the residue on silica (eluent: ethyl acetate--n-hexane, 1-2), 3.64 g of the expected product is obtained.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:7][CH:8]1[NH:12][C:11](=[O:13])[CH2:10][CH2:9]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH-].[K+].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1>[CH2:16]([N:12]1[CH:8]([O:7][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:9][CH2:10][C:11]1=[O:13])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(CCCCC)OC1CCC(N1)=O
Name
Quantity
1.58 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.23 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After agitating for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
evaporating to dryness and chromatographing the residue on silica (eluent: ethyl acetate--n-hexane, 1-2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CCC1OCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.64 g
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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